molecular formula C20H11ClN4O B2617487 3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-88-8

3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2617487
CAS No.: 380391-88-8
M. Wt: 358.79
InChI Key: TVYBGNMTDILCGC-UHFFFAOYSA-N
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Description

3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a hybrid heterocyclic compound featuring a quinazolinone core (4-oxo-3,4-dihydroquinazolin-2-yl) conjugated with a 2-chloroquinoline moiety via a propenenitrile linker. The quinazolinone scaffold is widely recognized for its pharmacological versatility, including anticonvulsant, anticancer, and antimicrobial activities, while the chloroquinoline group is associated with enhanced lipophilicity and bioactivity due to its electron-withdrawing chlorine substituent . This compound’s design leverages the synergistic effects of dual pharmacophores, aiming to optimize biological activity and physicochemical properties.

Properties

IUPAC Name

3-(2-chloroquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN4O/c21-18-13(9-12-5-1-3-7-16(12)23-18)10-14(11-22)19-24-17-8-4-2-6-15(17)20(26)25-19/h1-10H,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBGNMTDILCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroquinoline derivatives with quinazolinone moieties. The characterization is performed using various spectroscopic techniques including NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies on human colorectal adenocarcinoma (CACO) cell lines showed that certain derivatives possess IC50 values comparable to doxorubicin (DOX), a standard chemotherapeutic agent. The most potent compound from these studies had an IC50 value of 3.87 µM , indicating strong cytotoxic activity .
CompoundCell LineIC50 (µM)Comparison to DOX
13dCACO3.87Comparable
OtherCACO4.91 - 5.62Less potent
13dHepG-23.50More potent

Antiviral Activity

Another area of interest is the antiviral activity against Hepatitis B virus (HBV). Various quinoline derivatives have been synthesized and evaluated for their ability to inhibit HBV replication. The results indicated that these compounds could effectively reduce viral load in infected cells, showcasing potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinoline and quinazoline rings significantly influence biological activity:

  • Substituents : The presence of electron-withdrawing groups at the 2-position of the quinoline ring enhances cytotoxicity.
  • Linker Variations : Different linkers between the quinoline and quinazolinone moieties can alter binding affinity and selectivity towards cancer cells.
  • Molecular Docking Studies : Computational analyses suggest that these compounds interact with key residues in target proteins, which may explain their biological activities .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Case Study on Anticancer Efficacy : A study reported that a derivative with a similar scaffold was tested against multiple cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.
  • Antiviral Efficacy : In a controlled experiment, a series of related compounds were tested for HBV inhibition in vitro, demonstrating a dose-dependent response with significant viral suppression at higher concentrations.

Scientific Research Applications

Research indicates that compounds with quinoline and quinazoline structures exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of related compounds, derivatives of quinoline were found to exhibit activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Antitumor Activity

The potential antitumor effects of this compound have garnered attention due to its ability to induce apoptosis in cancer cells.

Case Study: In Vitro Studies

In vitro studies have demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest that it may be a viable candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Quinoline derivatives have also been explored for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Experimental Findings

In animal models, administration of this compound led to reduced markers of inflammation and pain relief comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential use in treating inflammatory conditions such as arthritis .

Comparison with Similar Compounds

Tetrahydroquinazolinone Derivatives

Compounds such as 2-(3-(2-alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones () share the quinazolinone core but differ in substituents and saturation. These derivatives exhibit photophysical properties due to extended π-conjugation from aryl groups, which the target compound lacks. The presence of a chloroquinoline group in the target compound may enhance bioactivity by increasing lipophilicity and membrane permeability compared to alkyl/aryl-substituted analogues .

Amino Acid-Conjugated Quinazolinones

describes quinazolinones conjugated with amino acids (e.g., Asp, Glu) via hydrazone linkers. These conjugates prioritize solubility and bioavailability through hydrophilic amino acid side chains. In contrast, the target compound’s nitrile linker and chloroquinoline moiety likely reduce aqueous solubility but improve metabolic stability and target specificity .

Anticonvulsant Quinazoline-Thiazolidinone Hybrids

Neha Garg et al. (2009) synthesized 3-(4-(2-(6,8-dibromo-3-(substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)hydrazinyl)thiazol-2-yl)-2-phenylthiazolidin-4-ones (), which demonstrated anticonvulsant activity. The target compound lacks the thiazolidinone and hydrazine groups but retains the quinazolinone core.

Comparative Analysis of Key Properties

Property Target Compound Tetrahydroquinazolinones Amino Acid Conjugates Thiazolidinone Hybrids
Core Structure Quinazolinone + chloroquinoline Tetrahydroquinazolinone + aryl groups Quinazolinone + amino acids Quinazolinone + thiazolidinone
Key Substituents 2-Chloroquinoline, propenenitrile Alkyl/aryl groups Hydrazone-linked amino acids Hydrazinylthiazole, thiazolidinone
Bioactivity Not explicitly reported (inferred: anticancer/antimicrobial) Photophysical applications Improved solubility, potential CNS activity Anticonvulsant
Solubility Likely low (nitrile + chloroquinoline) Moderate (aryl groups) High (hydrophilic amino acids) Moderate (polar thiazolidinone)
Metabolic Stability High (nitrile resistance to hydrolysis) Variable (dependent on substituents) Moderate (ester/amide susceptibility) Low (hydrazine susceptibility)

Pharmacological Potential

  • Chloroquinoline moiety: May enhance anticancer activity by intercalation or kinase inhibition.
  • Nitrile group : Could confer resistance to oxidative metabolism, prolonging half-life compared to ester-linked analogues .
  • Quinazolinone core: Likely retains base pharmacophore activity (e.g., enzyme inhibition), modulated by substituents.

Q & A

Q. Table 1: Representative Synthetic Yields

IntermediateYield (%)Reference
Compound 8b (Schiff base)80
Compound 10 (thioureido)60

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:
IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3315 cm⁻¹) . ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm), vinyl protons (δ 5.5–6.5 ppm), and alkyl chains (e.g., octadecyl at δ 1.0–1.5 ppm) . Elemental analysis validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How can synthesis be optimized to improve yields and purity?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitrile group formation .
  • Catalytic systems : Use of EDCI/HOBt for amide coupling improves efficiency () .
  • Workup optimization : Gradient chromatography (e.g., hexane/ethyl acetate) separates stereoisomers .

Advanced: How is structure-activity relationship (SAR) analysis conducted for bioactivity optimization?

Answer:
SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of quinazolinone enhance anti-inflammatory activity () .
  • Hybridization strategies : Conjugating quinazolinone with peptide motifs (e.g., QZN I/II) modulates hydrophobicity and charge, impacting antioxidant efficacy () .
  • In silico modeling : Docking studies (e.g., with COX-2 or α-glucosidase) predict binding affinities .

Q. Table 2: Key SAR Findings

ModificationBioactivity ImpactReference
4-Chloro substitution↑ Anti-inflammatory activity
Peptide conjugation (QZN II)↑ Antioxidant capacity

Basic: What in vitro models are used to evaluate anti-inflammatory activity?

Answer:

  • COX-2 inhibition assay : Measures prostaglandin E₂ reduction (IC₅₀ values compared to acetylsalicylic acid) .
  • Nitric oxide (NO) suppression : LPS-stimulated macrophages assess cytokine modulation .
  • Protein denaturation assay : Egg albumin denaturation inhibition quantifies membrane stabilization .

Advanced: How can discrepancies in antioxidant activity data between studies be resolved?

Answer:
Discrepancies arise from:

  • Assay variability : DPPH (radical scavenging) vs. FRAP (reducing power) may prioritize different mechanisms .
  • Standardization : Normalize results to gallic acid equivalents (GAE) for cross-study comparisons .
  • Sample purity : HPLC quantification ensures consistent compound concentrations .

Basic: What physicochemical properties influence solubility and stability?

Answer:

  • LogP : Values >3 (e.g., 1.49 in ) indicate moderate lipophilicity, requiring DMSO for dissolution .
  • Melting point : High mp (>100°C) suggests crystalline stability but complicates formulation .
  • Hydrogen bonding : NH and C=O groups enhance aqueous solubility via polar interactions .

Advanced: How are contradictions in spectral data (e.g., NMR shifts) addressed?

Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts for proton exchange rates .
  • 2D NMR : HSQC and HMBC resolve ambiguous couplings (e.g., vinyl vs. aromatic protons) .
  • Crystallography : Single-crystal X-ray structures validate tautomeric forms .

Basic: What protocols screen for anticonvulsant activity?

Answer:

  • MES model : Electroshock-induced seizures in rodents (30 mg/kg dose) .
  • PTZ test : Measures latency to clonic seizures .
  • Neurotoxicity assessment : Rotarod performance evaluates motor coordination .

Advanced: How can structural modifications enhance bioactivity?

Answer:

  • Heterocyclic extensions : Adding thiazolidinone rings () improves anticonvulsant potency .
  • Bioisosteric replacement : Replacing Cl with CF₃ enhances metabolic stability .
  • Prodrug design : Esterification of carboxylic acid groups () improves bioavailability .

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